1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrFNO3S and a molecular weight of 338.19 g/mol This compound features a piperidine ring substituted with a 4-bromo-3-fluorophenylsulfonyl group and a hydroxyl group at the 4-position
Preparation Methods
The synthesis of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and piperidin-4-ol.
Sulfonylation: The 4-bromo-3-fluoroaniline undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling Reaction: The sulfonylated intermediate is then coupled with piperidin-4-ol under appropriate reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The bromine and fluorine atoms may enhance binding affinity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol include:
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
1-((4-Chloro-3-fluorophenyl)sulfonyl)piperidin-4-ol: Substitution of bromine with chlorine can alter its chemical and biological properties.
1-((4-Bromo-3-methylphenyl)sulfonyl)piperidin-4-ol: The presence of a methyl group instead of fluorine can impact its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its specific halogen substitution pattern and the presence of both sulfonyl and hydroxyl functional groups.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBRDOMSIVZCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.